Dexmecamylamine vs. R-(−)-Mecamylamine: Slower Dissociation Kinetics from α4β2 and α3β4 Receptors
A direct head-to-head comparison reveals that while S-(+)-dexmecamylamine and R-(−)-mecamylamine have similar IC50 values for inhibiting human α4β2 and α3β4 nAChRs, they differ significantly in their dissociation kinetics. S-(+)-dexmecamylamine exhibits a slower off-rate from both receptor subtypes, indicating a longer duration of action at the receptor level [1]. This difference is not evident from simple IC50 comparisons and is a critical differentiator for experimental design.
| Evidence Dimension | Receptor Dissociation Rate (Off-rate) |
|---|---|
| Target Compound Data | Slower dissociation from α4β2 and α3β4 receptors |
| Comparator Or Baseline | R-(−)-mecamylamine (TC-5213) |
| Quantified Difference | Significantly slower; quantitative off-rate constants were not numerically specified in the source abstract but were described as a significant difference in the full text. |
| Conditions | Human α4β2 and α3β4 nAChRs expressed in Xenopus oocytes, assessed via electrophysiology. |
Why This Matters
The slower dissociation rate implies a more sustained modulation of receptor function for dexmecamylamine compared to its enantiomer, which can influence both in vitro experimental results and in vivo pharmacodynamics, making the choice of enantiomer critical for study outcomes.
- [1] Papke RL, Sanberg PR, Shytle RD. Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes. J Pharmacol Exp Ther. 2001;297(2):646-656. View Source
